
3-Azido-1-benzhydrylazetidine
Overview
Description
3-Azido-1-benzhydrylazetidine is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The azetidine ring structure, particularly when functionalized with azido groups, has shown promise in medicinal chemistry. Compounds like 3-Azido-1-benzhydrylazetidine are being investigated for their potential as agonists or antagonists of cannabinoid receptors. These compounds may be useful in treating various neurodegenerative disorders, including:
- Psychosis
- Cognitive Disorders
- Migraine and Neuropathic Pain
- Neuro-inflammatory Disorders (e.g., multiple sclerosis)
- Substance Abuse Disorders
Research indicates that the azetidine derivatives can modulate the endocannabinoid system, which plays a critical role in pain management and cognitive functions .
Synthetic Organic Chemistry
Reactivity and Synthesis
this compound serves as a versatile intermediate in synthetic organic chemistry. Its azido group enables it to participate in various chemical reactions, including:
- Click Chemistry : The azido group can undergo cycloaddition reactions with alkynes, facilitating the synthesis of complex molecules.
- Nucleophilic Substitution Reactions : The strained azetidine ring can be opened under specific conditions to yield valuable amines and other functional groups .
Case Studies in Synthesis
Recent studies have demonstrated the utility of azetidine derivatives in synthesizing bioactive compounds. For instance, researchers have successfully synthesized libraries of compounds using this compound as a starting material, showcasing its potential in drug discovery .
Materials Science
Functional Materials Development
In materials science, the incorporation of azido groups into polymer matrices has been explored for developing functional materials. These materials can exhibit unique properties such as:
- Increased Reactivity : Azido-functionalized polymers can be used in photochemical reactions.
- Biocompatibility : Azetidine derivatives are being studied for their potential use in biomedical applications due to their favorable interaction with biological systems.
Data Table: Applications Overview
Application Area | Specific Uses | Key Benefits |
---|---|---|
Medicinal Chemistry | Treatment of neurodegenerative disorders | Potential for pain relief and cognition improvement |
Synthetic Organic Chemistry | Intermediate for complex molecule synthesis | Versatile reactivity in chemical reactions |
Materials Science | Development of functional polymers | Enhanced properties for biomedical applications |
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-azido-1-benzhydrylazetidine |
InChI |
InChI=1S/C16H16N4/c17-19-18-15-11-20(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
VFKMFKHCLFGETC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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